REACTION_CXSMILES
|
C[O:2][C:3](=[O:25])[CH:4](C(OC)=O)[CH2:5][CH2:6][CH2:7][Si:8]([CH3:20])([CH3:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[K+]>CO>[CH3:20][Si:8]([CH3:19])([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:25])=[O:2] |f:1.2|
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Name
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methyl-2-methoxycarbonyl-6,6-dimethyl-6-sila-n-hexadecanoate
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Quantity
|
6.7 g
|
Type
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reactant
|
Smiles
|
COC(C(CCC[Si](CCCCCCCCCC)(C)C)C(=O)OC)=O
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
is refluxed for 45 min
|
Duration
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45 min
|
Type
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CONCENTRATION
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Details
|
The resulting mixture is then concentrated to a solid
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Type
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ADDITION
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Details
|
Dilute hydrochloric acid (2N) is then added to the solid (in excess, to acid pH)
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Type
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EXTRACTION
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Details
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the mixture extracted with methylene chloride
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Type
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CUSTOM
|
Details
|
The extract is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Type
|
TEMPERATURE
|
Details
|
The residue is heated to 160°-170° under reduced pressure (approx. 15 mm Hg), for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
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Details
|
distilled under high vacuum through a jacketed Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCCCC(=O)O)(CCCCCCCCCC)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |